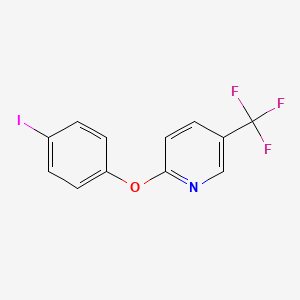

2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3INO/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIPJDCMNKQQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-iodophenol with 5-(trifluoromethyl)pyridine under specific conditions. One common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenoxy-pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds, including those similar to 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine, exhibit substantial antimicrobial properties. For instance, a study highlighted that certain pyridine derivatives demonstrated effective inhibition against Escherichia coli with varying degrees of potency depending on their substituents . The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane permeability and biological activity.

Anti-Thrombolytic Properties

Pyridine derivatives have been investigated for their anti-thrombolytic activities. In a comparative study, compounds with similar structures showed significant potential in preventing clot formation in human blood . Specifically, compounds with halogen substitutions at strategic positions exhibited enhanced activity, suggesting that this compound could be a candidate for further development in thrombolytic therapy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyridine derivatives is crucial for optimizing their pharmacological profiles. The substitution patterns on the aromatic ring significantly influence their receptor binding affinities and biological activities. For example, modifications at the 4-position were found to be critical for enhancing agonist potency at serotonin receptors .

Agrochemicals

Insecticidal Properties

Pyridine derivatives have been explored as potential insecticides due to their neurotoxic effects on pest species. The trifluoromethyl group enhances the compound's efficacy by increasing its stability and activity against target insects . Studies on related compounds have shown promising results in disrupting the nervous systems of pests, indicating that this compound may possess similar insecticidal properties.

Materials Science

Chiral Dopants in Liquid Crystals

The unique electronic properties of pyridine derivatives allow them to serve as chiral dopants in liquid crystal displays (LCDs). The dipole moment and molecular orientation can be tuned through structural modifications, making these compounds suitable for enhancing the performance of LCDs . The compound's ability to influence the alignment of liquid crystals can lead to improved optical properties and response times.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A series of pyridine derivatives were synthesized and evaluated for their antibacterial activities against various strains, including E. coli. The study concluded that specific substitutions significantly enhanced antibacterial efficacy, with some compounds achieving over 90% inhibition rates . -

Thrombolytic Activity Investigation

In a study assessing anti-thrombolytic activities, several pyridine derivatives were tested for their ability to prevent clot formation. The results indicated that compounds with multiple halogen substituents displayed superior activity compared to those with fewer substitutions . -

Chiral Dopant Performance Evaluation

Research into the application of pyridine derivatives as chiral dopants revealed that certain structural features led to improved alignment and response times in liquid crystal systems. This highlights the potential for further development in display technologies .

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The iodophenoxy group can engage in halogen bonding interactions, while the trifluoromethyl group can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Derivatives

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (Compound 28, )

- Structure: Bromine replaces iodine at the 4-position of the phenoxy group.

- Synthesis : Prepared from 2-iodo-5-trifluoromethylpyridine via nucleophilic aromatic substitution (yield: 99%) .

- Key Data :

- Comparison : Bromine’s lower atomic weight and reduced steric hindrance may enhance reaction kinetics compared to iodine.

5-Chloro-3-Fluoro-2-(4-Iodophenoxy)Pyridine (CAS 1514974-46-9, )

- Structure : Additional chloro and fluoro substituents on the pyridine ring.

- Key Data :

- Comparison : Multiple halogens may improve binding affinity in drug design but raise synthetic challenges.

Methyl-Substituted Phenyl Derivatives ()

Three analogs with methyl groups on the phenyl ring were synthesized via desulfinative cross-coupling:

3oa (para-methyl) : Yield 83%, 1H NMR δ 7.35–7.45 (m, aromatic protons).

3ab (ortho-methyl) : Yield 93%, 19F NMR δ -62.5 (CF3).

3ac (meta-methyl) : Yield 77%, 1H NMR δ 7.20–7.30 (m) .

- Comparison : Methyl groups enhance lipophilicity but reduce electronic effects compared to halogens. Ortho-substitution (3ab) showed the highest yield, likely due to reduced steric clash.

Heterocyclic and Functionalized Derivatives

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g, )

- Structure: Pyrazole ring replaces phenoxy, with benzyl and ethoxy groups.

- Synthesis : 47% yield via nucleophilic substitution under high-temperature conditions .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine ()

- Structure : Bromomethyl group at the 5-position.

- Key Data :

Boronated and Cross-Coupling Intermediates

Compound 29 (), derived from bromo-analog 28, is a boronate ester used in Suzuki-Miyaura reactions.

Biological Activity

2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine, with the CAS number 694449-19-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and an iodo-phenoxy moiety. The presence of these substituents contributes to its unique pharmacological properties.

1. Antibacterial Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, in a series of pyridine derivatives synthesized via Suzuki coupling reactions, several compounds demonstrated varying degrees of antibacterial activity against Escherichia coli. Notably, compounds with halogen substitutions showed enhanced activity, suggesting that the electron-withdrawing nature of the trifluoromethyl and iodo groups may play a crucial role in their effectiveness.

Table 1: Antibacterial Activity of Pyridine Derivatives Against E. coli

| Compound | Inhibition (%) |

|---|---|

| 4b | 41.32 |

| 4f | 91.95 |

| 4g | 19.82 |

The compound 4f , which is structurally similar to this compound, exhibited the highest antibacterial activity at 91.95% inhibition against E. coli, indicating that modifications to the phenyl ring can significantly impact biological activity .

2. Anti-Inflammatory Activity

Pyridine derivatives have also been evaluated for their anti-inflammatory properties. Compounds with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: COX Inhibition Data for Pyridine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.04 ± 0.01 |

| Compound B | 0.04 ± 0.09 |

In vitro studies indicate that certain pyridine derivatives suppress COX-2 activity effectively, comparable to standard anti-inflammatory drugs like celecoxib . The structural features of these compounds, particularly the presence of electron-donating or withdrawing groups, influence their potency as anti-inflammatory agents.

3. Cytotoxicity

Cytotoxicity assays reveal that some pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compound 4g showed a cytotoxicity percentage of 19.82% when compared to standard treatments, suggesting potential applications in cancer therapy .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

- Case Study A : A study on pyridine derivatives indicated that modifications at the para position of the phenyl ring could enhance antibacterial efficacy against multidrug-resistant strains.

- Case Study B : Research involving anti-inflammatory effects demonstrated that certain pyridine compounds reduced paw edema significantly in rat models, indicating their potential as therapeutic agents for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activities of pyridine derivatives are closely linked to their chemical structure. The following factors are critical in determining their efficacy:

- Substituent Effects : The presence of halogens (e.g., iodine and fluorine) enhances biological activity due to increased electron affinity.

- Positioning of Functional Groups : The location of substituents on the aromatic ring can significantly alter interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine?

- Methodological Answer : Transition-metal-free desulfinative cross-coupling using pyridine sulfinates (e.g., sodium 5-(trifluoromethyl)pyridine-2-sulfinate) with aryl halides under mild conditions yields derivatives with high regioselectivity. For example, 2-(p-tolyl)-5-(trifluoromethyl)pyridine was synthesized in 83% yield via silica gel chromatography (petroleum ether/EtOAc = 20:1) . Alternative routes involve Pd-catalyzed C–H bond arylation with fluorinated arylpyridines, leveraging electron-withdrawing groups (e.g., CN, CO₂Et) to control regioselectivity .

Q. How can the structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of ¹H/¹³C/¹⁹F NMR to resolve trifluoromethyl (-CF₃) and iodophenoxy substituents. For example, ¹⁹F NMR of trifluoromethylpyridine derivatives shows distinct singlets near δ -60 ppm . X-ray crystallography is recommended for resolving steric effects from the bulky iodophenoxy group, as demonstrated for structurally related fluorophenylpyridines .

Q. What safety protocols are critical when handling iodinated and fluorinated pyridines?

- Methodological Answer : Follow strict PPE guidelines (gloves, goggles, fume hoods) due to the compound’s potential toxicity (H300-H313 hazard codes). Avoid exposure to heat/moisture to prevent decomposition. Store at 2–8°C in inert atmospheres (Ar/N₂) to preserve iodine stability .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 4-iodophenoxy group acts as a directing group in Pd-catalyzed C–H activation, enabling regioselective arylation at the para position. Compare with chloro/bromo analogs: iodine’s larger atomic radius enhances oxidative addition kinetics but may reduce stability under harsh conditions. Studies on 2-(3,5-difluorophenyl)-5-(trifluoromethyl)pyridine show fluorine atoms further enhance regioselectivity by electronic tuning .

Q. What role does the trifluoromethyl group play in photophysical applications (e.g., OLEDs)?

- Methodological Answer : The -CF₃ group increases electron deficiency, widening HOMO-LUMO gaps in Ir(III) complexes for blue-shifted emissions. For example, 2-phenylpyridine derivatives with trifluoromethyl groups achieved external quantum efficiencies (EQEs) up to 33.5% in greenish-blue OLEDs. Ancillary ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) optimize charge transport .

Q. How can regioselectivity challenges in Pd-catalyzed C–H functionalization be addressed?

- Methodological Answer : Use fluorinated directing groups (e.g., 2,4-difluorophenyl) to polarize the pyridine ring, favoring arylation at electron-deficient positions. Computational DFT studies can predict transition states; experimental validation via kinetic isotope effects (KIEs) is recommended. Evidence from 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine shows >90% selectivity for para-arylation .

Q. What strategies mitigate solubility issues during purification?

- Methodological Answer : Optimize solvent polarity for chromatography—petroleum ether/EtOAc gradients resolve trifluoromethylpyridine isomers effectively . For highly iodinated derivatives, use sonication-assisted recrystallization in hexane/CH₂Cl₂ (1:5) to improve crystal yield .

Q. How does the compound’s electronic profile impact biological activity?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the iodophenoxy moiety may act as a halogen bond donor. In medicinal chemistry, analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show promise as kinase inhibitors. SAR studies should evaluate substituent effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.